(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interaction Analysis
The compound demonstrates unique molecular interactions, as evidenced in a study by Gelbrich, Haddow, and Griesser (2011), which details the intramolecular and intermolecular hydrogen bonding in a related compound. This research can provide insights into the molecular structure and interactions of (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethenesulfonamide (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Transformation
Ponzo and Kaufman (1995) discussed the synthesis of tetrahydroisoquinolines, a crucial step in producing compounds like the one . Their work delves into the cyclization processes that are fundamental to creating this class of compounds (Ponzo & Kaufman, 1995).
Inhibitory and Binding Effects
Mader et al. (2011) explored isoquinolinesulfonamides and their inhibitory effects on human carbonic anhydrases, demonstrating the potential biochemical applications of compounds like this compound in medicinal chemistry (Mader et al., 2011).
Anticancer Potential
Redda, Gangapuram, and Ardley (2010) synthesized tetrahydroisoquinoline derivatives with potential anticancer properties, which highlights the possible therapeutic applications of compounds with similar structures (Redda, Gangapuram, & Ardley, 2010).
Pharmaceutical Applications
The research by Blank et al. (1980) on tetrahydroisoquinoline-7-sulfonanilides, which are structurally related to the compound , provides insights into their potential use in pharmaceutical applications, particularly in enzyme inhibition (Blank et al., 1980).
Properties
IUPAC Name |
(E)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21(18-6-7-18)23-12-10-17-8-9-20(14-19(17)15-23)22-27(25,26)13-11-16-4-2-1-3-5-16/h1-5,8-9,11,13-14,18,22H,6-7,10,12,15H2/b13-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJNRUXRANWPLK-ACCUITESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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